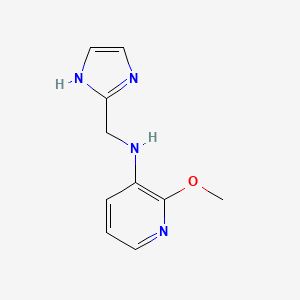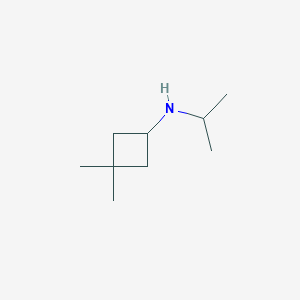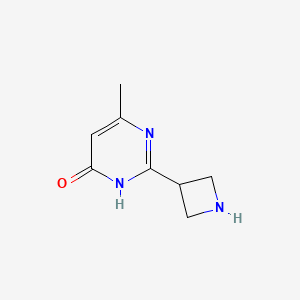![molecular formula C12H14N2 B13233675 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole](/img/structure/B13233675.png)
1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a scaffold for developing inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative diseases like Alzheimer’s disease .
Preparation Methods
The synthesis of 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole typically involves the Fischer cyclization of arylhydrazones of 1-methyl-1-azacyclopentan-4-one . This method allows for the formation of the hexahydroazepinoindole ring system. Industrial production methods may involve optimizing this synthetic route to increase yield and purity, although specific industrial methods are not widely documented.
Chemical Reactions Analysis
1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Scientific Research Applications
Chemistry: As a versatile scaffold for synthesizing new compounds with potential biological activity.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole involves its interaction with enzymes such as acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, the compound can potentially reduce the breakdown of acetylcholine, a neurotransmitter, thereby alleviating symptoms of neurodegenerative diseases . The molecular targets and pathways involved include the active sites of these enzymes, where the compound binds and inhibits their activity .
Comparison with Similar Compounds
1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole can be compared with other similar compounds, such as:
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole: Another derivative with potential biological activity.
Tabernanthalog fumarate: A related compound with similar structural features.
Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate: A derivative used in various chemical studies.
The uniqueness of this compound lies in its specific inhibition of butyrylcholinesterase and its potential neuroprotective effects, making it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexahydroazepino[4,3-b]indole |
InChI |
InChI=1S/C12H14N2/c1-2-5-11-9(4-1)10-8-13-7-3-6-12(10)14-11/h1-2,4-5,13-14H,3,6-8H2 |
InChI Key |
RMXBKBFEKGCARG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CNC1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13233613.png)
amine](/img/structure/B13233622.png)


![4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine](/img/structure/B13233650.png)

![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane](/img/structure/B13233655.png)


![5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13233679.png)
![3-[(1H-Imidazol-4-yl)methyl]benzaldehyde](/img/structure/B13233685.png)


